molecular formula C39H65N4O16P B033565 C6-Nbd-PI CAS No. 110121-15-8

C6-Nbd-PI

Cat. No.: B033565
CAS No.: 110121-15-8
M. Wt: 876.9 g/mol
InChI Key: VYZAUTQLNRWWCV-MVLHOLQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6-Nbd-PI typically involves the conjugation of a nitrobenzoxadiazole (NBD) group to a phosphatidylinositol molecule. The process begins with the preparation of NBD-hexanoic acid, which is then coupled to the phosphatidylinositol backbone through an amide bond formation. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to ensure its chemical integrity and fluorescent properties .

Chemical Reactions Analysis

Types of Reactions

C6-Nbd-PI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C6-Nbd-PI is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

    Biology: Employed in cell biology to visualize lipid trafficking and distribution within cells.

    Medicine: Utilized in drug delivery research to track the distribution of lipid-based drug carriers.

    Industry: Applied in the development of biosensors and diagnostic tools.

Mechanism of Action

C6-Nbd-PI exerts its effects through its integration into cellular membranes, where it mimics natural phosphatidylinositol. The NBD group provides a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to monitor the localization, movement, and interactions of lipids within cells. The molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C6-Nbd-PI is unique due to its specific integration into phosphatidylinositol pathways, making it particularly useful for studying phosphoinositide signaling and metabolism. Its fluorescent properties provide a versatile tool for real-time visualization of lipid dynamics in living cells, distinguishing it from other lipid analogs .

Properties

IUPAC Name

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N4O16P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(44)55-25-27(26-56-60(53,54)58-39-37(49)35(47)34(46)36(48)38(39)50)57-31(45)21-18-16-19-24-40-28-22-23-29(43(51)52)33-32(28)41-59-42-33/h9-10,22-23,27,34-42,46-50H,2-8,11-21,24-26H2,1H3,(H,53,54)/b10-9-/t27?,34?,35-,36+,37-,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAUTQLNRWWCV-MVLHOLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N4O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110121-15-8
Record name 1,2-(Oleoyl)-N-(6-((7-nitrobenz-2-oxa-1,3-diazo-4-yl)aminocaproyl))phosphatidylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110121158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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